N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
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Overview
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of benzopyrones. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be synthesized through the reaction of 7-amino-4-methylcoumarin with acetic anhydride . The reaction typically involves refluxing the reactants in an appropriate solvent, such as acetonitrile, in the presence of a base like potassium carbonate . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with organic halides to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Organic halides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another derivative with notable anti-inflammatory activity.
Uniqueness
This compound stands out due to its balanced profile of biological activities, making it a versatile compound for various applications. Its ability to undergo multiple chemical reactions also enhances its utility in synthetic chemistry.
Properties
CAS No. |
66611-72-1 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C12H11NO3/c1-7-5-12(15)16-11-6-9(13-8(2)14)3-4-10(7)11/h3-6H,1-2H3,(H,13,14) |
InChI Key |
AOVJSWHKUGNIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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